3,4-Dichloro-2-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-2-methoxybenzonitrile: is a chemical compound with the molecular formula C8H5Cl2NO. Its structure consists of a benzene ring substituted with chlorine atoms and a methoxy group (OCH3) at specific positions. The compound is commonly used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes:
Chlorination of 2-Methoxybenzonitrile: The starting material, 2-methoxybenzonitrile, undergoes chlorination using chlorine gas or a chlorinating agent (e.g., thionyl chloride). The reaction occurs at the ortho and para positions, leading to the formation of 3,4-dichloro-2-methoxybenzonitrile.
Direct Synthesis: this compound can be synthesized directly by reacting 2-methoxybenzonitrile with a chlorinating reagent (e.g., phosphorus pentachloride).
Industrial Production:
The industrial production of this compound typically involves large-scale chlorination reactions using optimized conditions to achieve high yields.
Analyse Chemischer Reaktionen
Reactivity: 3,4-Dichloro-2-methoxybenzonitrile is susceptible to various reactions
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug discovery.
Industry: Used in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism of action for 3,4-Dichloro-2-methoxybenzonitrile remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 3,4-Dichloro-2-methoxybenzonitrile is unique due to its specific substitution pattern, similar compounds include m-methoxybenzonitrile and 4-methoxybenzonitrile . These compounds share structural similarities but differ in their substituents and reactivity.
Eigenschaften
Molekularformel |
C8H5Cl2NO |
---|---|
Molekulargewicht |
202.03 g/mol |
IUPAC-Name |
3,4-dichloro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,1H3 |
InChI-Schlüssel |
HOSPJMNKLUPVGL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.